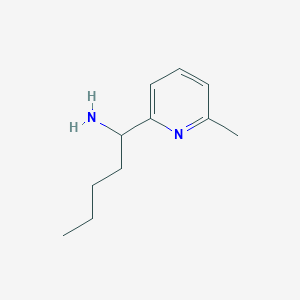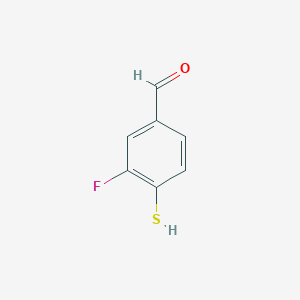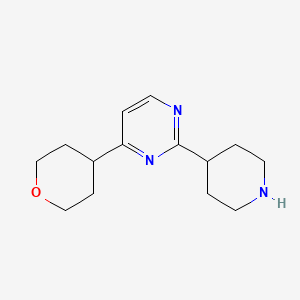![molecular formula C13H24N2 B13190252 N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclopropylmethyl group and a 9-methyl-9-azabicyclo[331]nonane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylmethylamine with a bicyclic ketone, followed by reduction and functional group transformations to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or oxides.
Reduction: Reduction reactions can convert ketones or oxides back to the amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe(NO3)3·9H2O and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, ketones, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as sigma receptors. These receptors are involved in modulating various cellular processes, including signal transduction and ion channel regulation . The compound’s unique structure allows it to bind selectively to these receptors, influencing their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: A structurally related compound with similar bicyclic core but different functional groups.
9-azabicyclo[3.3.1]nonan-3-one: Another related compound with a ketone functional group instead of an amine.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with additional methyl groups and nitrogen atoms.
Uniqueness
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific functional groups and the presence of a cyclopropylmethyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H24N2 |
|---|---|
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C13H24N2/c1-15-12-3-2-4-13(15)8-11(7-12)14-9-10-5-6-10/h10-14H,2-9H2,1H3 |
Clave InChI |
NMXBIFCJCQQITD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCCC1CC(C2)NCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)





![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)






